Cobalt phthalocyanin

Descripción general

Descripción

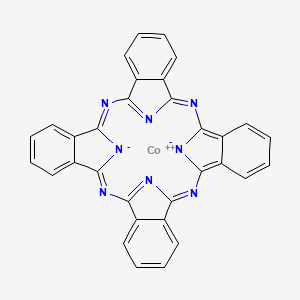

La Ftalocianina de Cobalto(II) es un compuesto de coordinación con la fórmula C₃₂H₁₆CoN₈. Pertenece a la familia de las ftalocianinas, que son compuestos macrocíclicos estructuralmente similares a las porfirinas. La Ftalocianina de Cobalto(II) es conocida por su intenso color azul verdoso y se utiliza ampliamente en diversas aplicaciones debido a su estabilidad, propiedades electrónicas y actividad catalítica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Ftalocianina de Cobalto(II) puede sintetizarse mediante varios métodos. Un método común implica la reacción de ftalonitrilo con cloruro de cobalto en presencia de una base como el molibdato de amonio y la urea. La reacción se lleva a cabo típicamente en un disolvente de alto punto de ebullición como el nitrobenceno a temperaturas elevadas . Otro método implica calentar ftalonitrilo con cloruro de cobalto en presencia de un catalizador como el cloruro de amonio y la urea .

Métodos de Producción Industrial: La producción industrial de Ftalocianina de Cobalto(II) a menudo involucra rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El producto se purifica luego mediante recristalización u otras técnicas de separación para obtener el compuesto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Ftalocianina de Cobalto(II) experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Es particularmente conocida por su actividad catalítica en reacciones de oxidación .

Reactivos y Condiciones Comunes:

Oxidación: La Ftalocianina de Cobalto(II) puede catalizar la oxidación de compuestos fenólicos a quinonas y aldehídos.

Productos Principales:

Aplicaciones Científicas De Investigación

Electrocatalytic Applications

Cobalt phthalocyanine has gained significant attention for its role as an electrocatalyst in various reactions, particularly in carbon dioxide reduction and methanol synthesis.

Carbon Dioxide Reduction

Cobalt phthalocyanine is utilized in electrocatalytic systems for the reduction of carbon dioxide to valuable chemicals. Recent studies have shown that CoPc can be immobilized on carbon nanotubes to enhance its electrocatalytic activity and selectivity:

- Mechanism Insights : The interaction between CoPc molecules and defects on carbon nanotube substrates is crucial for methanol production during CO₂ electroreduction. Structural changes induced by cathodic potential facilitate the transformation of reactants, leading to improved product yields .

- Performance Metrics : Cobalt phthalocyanine immobilized on carbon nanotubes demonstrated a methanol partial current density exceeding 150 mA cm, showcasing its potential for high-efficiency catalysis in sustainable energy applications .

Photocatalytic Applications

CoPc derivatives have also shown promising results in photocatalytic systems for CO₂ reduction:

- Electronic Effects : A systematic study revealed that substituents on CoPc can significantly influence its photocatalytic performance. The highest activity was observed with cobalt tetracarboxylphthalocyanine, achieving a turnover number of 2950 under light-driven conditions .

Environmental Applications

Cobalt phthalocyanine is employed in environmental remediation processes, particularly in the degradation of organic pollutants.

Degradation of Contaminants

CoPc has been integrated with other materials to enhance its photocatalytic efficiency for the degradation of dyes and other organic pollutants:

- Hybrid Systems : A study demonstrated that hybrid systems combining cobalt phthalocyanine with zinc oxide and graphene exhibited significant photocatalytic activity for the degradation of rhodamine B, a common environmental contaminant .

Material Science Applications

Cobalt phthalocyanine is used in the development of advanced materials due to its unique electronic and optical properties.

Thin Films and Nanostructures

The fabrication of thin films containing CoPc has been explored for various applications, including sensors and electronic devices:

- Thin Film Characteristics : The deposition of cobalt phthalocyanine thin films on substrates has been studied to understand their electronic properties and potential applications in optoelectronic devices .

Case Studies

Mecanismo De Acción

El mecanismo de acción de la Ftalocianina de Cobalto(II) involucra su capacidad para coordinarse con varios sustratos y facilitar los procesos de transferencia de electrones. En las reacciones catalíticas, el centro de cobalto juega un papel crucial en la activación del sustrato y la facilitación de la transferencia de electrones. Por ejemplo, en la oxidación de compuestos fenólicos, el centro de cobalto puede activar el oxígeno molecular, lo que lleva a la formación de especies reactivas de oxígeno que oxidan el sustrato .

Comparación Con Compuestos Similares

La Ftalocianina de Cobalto(II) se puede comparar con otras ftalocianinas metálicas, como las que contienen hierro, cobre y níquel. Cada uno de estos compuestos tiene propiedades y actividades catalíticas únicas:

Ftalocianina de Hierro(II): Conocida por su actividad catalítica en reacciones de oxidación, particularmente en la oxidación de hidrocarburos.

Ftalocianina de Cobre(II): Ampliamente utilizada en la producción de tintes y pigmentos debido a su intenso color azul.

Ftalocianina de Níquel(II): Utilizada en electrocatálisis y como catalizador en diversas reacciones orgánicas.

La Ftalocianina de Cobalto(II) es única en su capacidad para catalizar tanto reacciones de oxidación como de reducción de manera efectiva, lo que la convierte en un compuesto versátil en diversas aplicaciones .

Actividad Biológica

Cobalt phthalocyanine (CoPc) is a synthetic compound belonging to the phthalocyanine family, which has garnered significant attention due to its diverse biological activities and applications in various fields, including catalysis, electrochemistry, and environmental remediation. This article provides a comprehensive overview of the biological activity of cobalt phthalocyanine, focusing on its mechanisms of action, electrocatalytic properties, and potential therapeutic applications.

Chemical Structure and Properties

Cobalt phthalocyanine consists of a cobalt ion coordinated to a phthalocyanine ligand, which is a large, planar macrocycle. The electronic configuration of the cobalt ion imparts unique magnetic and electronic properties to the compound, making it suitable for various applications.

Mechanisms of Biological Activity

-

Electrocatalytic Properties :

- CoPc exhibits remarkable electrocatalytic activity, particularly in the reduction of carbon dioxide (CO₂) and other substrates. Studies have shown that CoPc can effectively convert CO₂ to carbon monoxide (CO) with high selectivity and current density. For instance, one study reported a maximum partial current density of 165 mA cm for CO production under basic conditions, demonstrating its potential as an efficient catalyst in electrochemical processes .

-

Environmental Remediation :

- CoPc has been investigated for its ability to catalyze the defluorination of perfluorooctane sulfonic acid (PFOS), a persistent environmental pollutant. In experiments, CoPc achieved a defluorination rate of 10.9% within 8 hours when combined with Ti(III) citrate as a reducing agent. This highlights its potential in environmental cleanup applications .

- Antimicrobial Activity :

Case Study 1: Electrocatalytic Reduction of CO₂

A study focused on the immobilization of CoPc on carbon nanotubes demonstrated enhanced electrocatalytic activity for CO₂ reduction. The interaction between CoPc molecules and defects on the substrate was found to be crucial for promoting methanol production during electroreduction processes .

Case Study 2: Defluorination of PFOS

In another significant study, cobalt phthalocyanine was utilized to catalyze the reductive defluorination of branched PFOS isomers. The results indicated that CoPc not only facilitated the degradation process but also exhibited isomer-specific catalytic behavior .

Data Tables

Propiedades

Número CAS |

3317-67-7 |

|---|---|

Fórmula molecular |

C32H16CoN8 |

Peso molecular |

571.5 g/mol |

Nombre IUPAC |

cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Co/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

Clave InChI |

MPMSMUBQXQALQI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Co+2] |

SMILES canónico |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Co+2] |

Key on ui other cas no. |

3317-67-7 |

Descripción física |

Dark odorless powder; [Alfa Aesar MSDS] |

Pictogramas |

Health Hazard |

Números CAS relacionados |

36344-62-4 |

Sinónimos |

cobalt phthalocyanine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.